4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine
Description
Properties
Molecular Formula |
C13H20BNO2 |
|---|---|
Molecular Weight |
233.12 g/mol |
IUPAC Name |
4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine |
InChI |
InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)8-5-11-6-9-15-10-7-11/h6-7,9-10H,5,8H2,1-4H3 |
InChI Key |
CGOZUDINHQPJGX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable pyridine derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the boronic ester reacts with a halogenated pyridine under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key boronic ester reagent in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of biaryl or heteroaryl bonds.
Mechanism :
-
Transmetallation between the boronic ester and palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) forms an arylpalladium intermediate, followed by reductive elimination to yield coupled products .
Conditions :
-
Catalyst : PdXPhosG2 (12 mol%) with 10% Pd/C as a co-catalyst
-
Base : K₃PO₄ (3 equiv.)
-
Solvent : 1,4-Dioxane/H₂O (4:1 v/v)
Example Reaction :
| Substrate | Product | Yield | Source |
|---|---|---|---|
| Methyl 4-bromobenzoate | Methyl 4-(pyridin-3-yl)benzoate | 91% | |
| 3-Bromoaniline | 3-(Pyridin-3-yl)aniline | 50% |
Radical Addition Reactions
The compound participates in radical-mediated transformations under photoredox or thermal initiation.
Mechanism :
-
Boron-centered radicals form via hydrogen atom transfer (HAT) or single-electron oxidation, reacting with alkenes/alkynes.
Conditions :
Example Reaction :
| Substrate | Product | Yield | Source |
|---|---|---|---|
| Ethyl 2-chloro-2,2-difluoroacetate | 1-(Difluoromethyl)-4-(dioxaborolan)pyrazole | 74% |
Electrophilic Aromatic Substitution
The pyridine ring undergoes regioselective substitution at the ortho/para positions due to electron-withdrawing effects of the boron group.
Mechanism :
Conditions :
-
Reagent : HNO₃/H₂SO₄ (nitration) or Cl₂/FeCl₃ (chlorination)
-
Solvent : Dichloromethane
-
Temperature : 0–25°C.
Example Reaction :
| Reagent | Product | Yield | Source |
|---|---|---|---|
| Cl₂/FeCl₃ | 3-Chloro-4-(dioxaborolan)pyridine | 68% |
Hydrolysis and Protodeboronation
The boronic ester hydrolyzes to form a boronic acid under acidic or basic conditions, which may undergo protodeboronation.
Mechanism :
-
Acidic hydrolysis: B-O bond cleavage yields boronic acid (4-(2-hydroxyethyl)pyridine) .
-
Protodeboronation: Elimination of boron under oxidative conditions forms ethylene-pyridine derivatives .
Conditions :
Key Stability Considerations
Scientific Research Applications
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine largely depends on its application:
In Suzuki-Miyaura Coupling: The boronic ester group reacts with a halogenated aromatic compound in the presence of a palladium catalyst, forming a new carbon-carbon bond.
In Biological Systems: The boronic ester can interact with biological molecules, potentially inhibiting enzymes or binding to specific proteins.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
- Structure : Phenyl ring bridges the pyridine and boronate groups.
- Key Differences :
PY-BE (Styryl-Linked Fluorescent Probe)
Trifluoromethyl-Substituted Analogues
- Examples :
- Key Differences: Electron-Withdrawing Effects: CF₃ groups enhance electrophilicity of the boronate, accelerating cross-coupling reactions . Stability: Reduced hydrolytic stability compared to non-fluorinated analogues.
Heterocyclic Derivatives
- Examples :
- Key Differences :
Comparative Data Table
Biological Activity
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine is a compound that incorporates a boron-containing moiety known for its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C11H16BNO2 |
| Molecular Weight | 205.06 g/mol |
| CAS Number | 181219-01-2 |
| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Structure
The compound features a pyridine ring substituted with a dioxaborolane moiety. This structural configuration is significant for its biological interactions.
The biological activity of this compound is largely attributed to the boronic acid functionality. Boronic acids have been shown to interact with various biomolecules through reversible covalent bonding with diols and amino acids containing nucleophilic groups.
Antiviral Activity
Recent studies have highlighted the potential of boronic acid derivatives in inhibiting viral proteases. For instance, compounds similar to this pyridine derivative have demonstrated inhibitory effects on the main protease (Mpro) of SARS-CoV-2. In vitro assays indicated that these compounds could reduce enzyme activity significantly at concentrations around 20 µM .
Antimicrobial Properties
Research indicates that the introduction of boronic acid moieties enhances antimicrobial activity. For example, derivatives of boronic acids have shown efficacy against various bacterial strains such as Escherichia coli, suggesting that compounds like this compound could be explored for their antibacterial properties .
Study on Viral Protease Inhibition
A study conducted on β-amido boronic acids revealed that compounds with similar structures to this compound effectively inhibited Mpro in FRET-based assays. The inhibition percentage reached approximately 23% at a concentration of 20 µM after a 10-minute incubation period .
Antimicrobial Efficacy Assessment
In another study focusing on organophosphonates with boronic acid functionalities, it was found that these compounds significantly altered the topology of bacterial DNA and induced oxidative stress in E. coli. The presence of the boronic acid group was crucial for enhancing antimicrobial activity .
Q & A
Q. What are the common synthetic routes for preparing 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of pyridine derivatives. For example, coupling 4-vinylpyridine with pinacolborane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions yields the target compound. Reaction temperature (80–100°C) and solvent polarity (e.g., THF or dioxane) significantly affect yield, with higher purity (>95%) achieved through column chromatography or recrystallization .
Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?
Key techniques include:
- ¹H/¹³C NMR : Peaks at δ 1.0–1.3 ppm (methyl groups on dioxaborolane) and δ 7.2–8.5 ppm (pyridine protons) confirm the structure. Boron coupling in ¹¹B NMR (~30 ppm) indicates intact boronic ester .
- GC/MS : Molecular ion peaks (e.g., m/z 245 for C₁₃H₂₁BNO₂) and absence of side products ensure purity .
Q. What are the key considerations for handling and storing this compound to prevent decomposition?
Store under inert gas (argon/nitrogen) at −20°C in airtight, light-resistant containers. Moisture sensitivity requires use of molecular sieves or desiccants. Avoid prolonged exposure to air, as hydrolysis can degrade the boronic ester into inactive boronic acid .
Advanced Research Questions
Q. In cross-coupling reactions, how does the steric environment of this compound affect its reactivity compared to simpler boronic esters?
The ethyl linker and pyridine ring introduce steric hindrance, slowing transmetallation steps in Suzuki reactions. Optimizing catalyst systems (e.g., using PdCl₂(dppf) with bulky ligands) or microwave-assisted heating (80–120°C) improves conversion rates. Comparative kinetic studies show a 20–30% lower reactivity than phenylboronic esters under identical conditions .
Q. What strategies can mitigate discrepancies in catalytic efficiency observed when using this compound under varying solvent systems?
Solvent polarity and coordinating ability critically influence reactivity. For example:
- Polar aprotic solvents (DMF, DMSO) : Stabilize intermediates but may deactivate catalysts.
- Ether-based solvents (THF) : Enhance boronate coordination to palladium. Systematic screening via Design of Experiments (DoE) identifies optimal solvent/base combinations (e.g., K₂CO₃ in THF:H₂O) to resolve contradictions in catalytic performance .
Q. How does the electronic nature of substituents on the pyridine ring influence the stability of derivatives during prolonged storage?
Electron-withdrawing groups (e.g., −Cl, −F) at the pyridine’s para position enhance stability by reducing nucleophilic attack on the boronic ester. Derivatives like 4-chloro analogs (CAS 2096339-02-3) show <5% decomposition after 6 months under inert storage, whereas electron-donating groups (e.g., −OCH₃) increase hydrolysis rates by 2–3× .
Methodological Recommendations
-
Contradiction Analysis : When reproducibility issues arise, cross-validate synthetic protocols using alternative boron sources (e.g., bis(pinacolato)diboron) or catalysts (e.g., Pd(OAc)₂/XPhos) .
-
Data Tables :
Property Value/Technique Reference Melting Point 149–153°C (for analogous compounds) Stability in DMSO >24 hrs at 25°C (no precipitation) Optimal Coupling Temp 80–100°C (THF/H₂O)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
